Tributyltin triflate Tributyltin triflate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16196400
InChI: InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1
SMILES:
Molecular Formula: C13H27F3O3SSn
Molecular Weight: 439.1 g/mol

Tributyltin triflate

CAS No.:

Cat. No.: VC16196400

Molecular Formula: C13H27F3O3SSn

Molecular Weight: 439.1 g/mol

* For research use only. Not for human or veterinary use.

Tributyltin triflate -

Specification

Molecular Formula C13H27F3O3SSn
Molecular Weight 439.1 g/mol
IUPAC Name tributylstannyl trifluoromethanesulfonate
Standard InChI InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1
Standard InChI Key LIQOILBASIAIQC-UHFFFAOYSA-M
Canonical SMILES CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Tributyltin triflate is a hypervalent organotin compound with the molecular formula C₁₃H₂₇F₃O₃SSn and a molecular weight of 439.1 g/mol . Its structure comprises a central tin atom coordinated to three butyl groups and a trifluoromethanesulfonate anion (Figure 1).

Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₂₇F₃O₃SSn
Molecular Weight439.1 g/mol
IUPAC NameTributylstannyl trifluoromethanesulfonate
SynonymsBu₃SnOTf, Tributyltin triflate
SMILES NotationCCCCCSn(CCCC)OS(=O)(=O)C(F)(F)F

The triflate group enhances the compound’s electrophilicity, making it effective in activating substrates for nucleophilic attack. The tin center’s Lewis acidity is critical for catalysis, enabling interactions with oxygen- and nitrogen-containing functional groups .

Synthesis and Isolation

Traditional Synthetic Routes

Tributyltin triflate is typically synthesized via the reaction of tributyltin hydroxide (Bu₃SnOH) with trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at low temperatures . This method yields the product in high purity but requires anhydrous conditions and careful handling due to the reactivity of Tf₂O.

Novel Methodologies

Recent advances employ fluoride-mediated reactions for milder synthesis. For example, 1-methyl-3-((trifluoromethyl)sulfonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has been used with fluoride sources to generate aryl triflates at room temperature, a method adaptable to tributyltin derivatives . Scandium triflate-catalyzed reactions with tributyltin cyanide (Bu₃SnCN) in aqueous or organic solvents also demonstrate efficient triflate formation, with full recovery of tin byproducts .

Table 1: Comparison of Synthetic Methods

MethodConditionsYieldAdvantagesReference
Tf₂O ReactionCH₂Cl₂, -78°C>90%High purity
Fluoride-MediatedRT, air-tolerant85–95%Mild conditions
Scandium Triflate CatalysisH₂O or THF, RT80–90%Environmentally friendly

Applications in Organic Synthesis

Catalysis in Strecker-Type Reactions

Tributyltin triflate catalyzes Strecker reactions between aldehydes, amines, and tributyltin cyanide, producing α-amino nitriles under ambient conditions . The tin triflate’s Lewis acidity activates aldehydes, enabling nucleophilic cyanide addition without requiring inert atmospheres.

Peptide Functionalization

The compound’s mild reactivity permits late-stage triflation of tyrosine residues in peptides. For instance, complex peptides with arginine or histidine side chains undergo selective O-triflation without side reactions, enabling subsequent cross-coupling or labeling .

Cyclopropanation and Carbene Chemistry

Tributyltin triflate facilitates cyclopropanation reactions via hypervalent iodonium intermediates. Reaction with sodium azide generates cyanocarbenes, which undergo O–H insertions or cyclopropanations with alkenes .

Recent Advances and Future Directions

Environmentally Benign Protocols

Recent studies emphasize tin recovery and aqueous-phase reactions to minimize waste. Scandium triflate co-catalysis achieves full tin recycling, aligning with green chemistry principles .

Medicinal Chemistry Applications

Aryl triflates derived from Bu₃SnOTf are emerging as pharmacokinetic modifiers. Triflation of drug analogs enhances membrane permeability and metabolic stability, offering routes to optimized therapeutics .

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